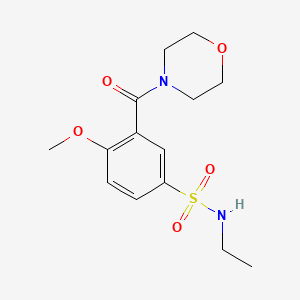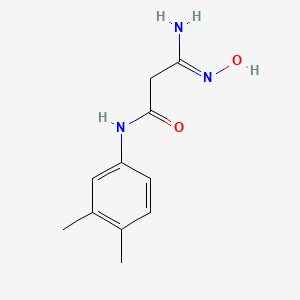![molecular formula C14H18ClN3O2S B5858322 ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)
ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a valuable tool in various fields of research.
作用机制
The mechanism of action of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves the inhibition of voltage-gated sodium channels. This compound binds to the channel in a voltage-dependent manner and stabilizes it in an inactive state, preventing the influx of sodium ions into the cell. This results in the inhibition of action potential generation and propagation in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate are diverse. Apart from its inhibitory effect on voltage-gated sodium channels, it has been found to modulate the activity of other ion channels, such as potassium and calcium channels. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for various inflammatory and pain-related conditions.
实验室实验的优点和局限性
One of the main advantages of using ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in lab experiments is its potency and specificity. It has a high affinity for voltage-gated sodium channels and can inhibit their activity at low concentrations. This makes it a valuable tool for studying the role of sodium channels in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and caution should be exercised when using it in experiments.
未来方向
There are several future directions for the use of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in scientific research. One of the most promising directions is in the development of new therapeutic agents for neurological disorders. The compound's potent inhibitory effect on voltage-gated sodium channels makes it a potential candidate for the treatment of epilepsy, chronic pain, and other neurological conditions. Another future direction is in the study of the compound's effects on ion channels other than sodium channels. Its modulatory effects on potassium and calcium channels make it a potential tool for studying the role of these channels in various physiological processes. Overall, ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has significant potential for further research and development in various fields of science.
合成方法
The synthesis of ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate can be achieved through a multi-step process. The first step involves the reaction of 2-chloroaniline with carbon disulfide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with ethyl piperazine-1-carboxylate to form the final product, ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
Ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of neuroscience. It has been found to have a potent inhibitory effect on the activity of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. This makes it a valuable tool for studying the role of sodium channels in various neurological disorders, such as epilepsy and chronic pain.
属性
IUPAC Name |
ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-6-4-3-5-11(12)15/h3-6H,2,7-10H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADZYYPWUVQLMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(2-chlorophenyl)carbamothioyl]piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-amino-2-(3,4-dichlorobenzoyl)-4-methylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B5858286.png)



![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![tert-butyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5858309.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)


![dimethyl [2-(2,4-dimethylphenyl)-2-oxoethylidene]malonate](/img/structure/B5858343.png)